5-Vinylbicyclo[2.2.1]hept-2-ene (stabilized with BHT)
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Overview
Description
5-Vinylbicyclo[2.2.1]hept-2-ene, also known as 5-Vinyl-2-norbornene, is a colorless to almost colorless clear liquid with the molecular formula C9H12 and a molecular weight of 120.20 g/mol . It is stabilized with butylated hydroxytoluene (BHT) to prevent polymerization during storage and handling . This compound is known for its high reactivity due to the presence of both a vinyl group and a strained bicyclic structure, making it a valuable intermediate in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vinylbicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, followed by dehydrogenation . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of 5-Vinylbicyclo[2.2.1]hept-2-ene often involves continuous flow processes to ensure consistent quality and yield . The use of stabilizers like BHT is crucial to prevent unwanted polymerization during production and storage . The compound is typically purified through distillation to achieve the desired purity level of over 98% .
Chemical Reactions Analysis
Types of Reactions
5-Vinylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated bicyclic compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, saturated bicyclic compounds, and halogenated derivatives . These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-Vinylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Vinylbicyclo[2.2.1]hept-2-ene involves its high reactivity due to the strained bicyclic structure and the presence of the vinyl group . The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a reactive intermediate that can be functionalized to produce a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Ethylbicyclo[2.2.1]hept-2-ene: Similar structure but with an ethyl group instead of a vinyl group.
5-Methylbicyclo[2.2.1]hept-2-ene: Contains a methyl group instead of a vinyl group.
5-Phenylbicyclo[2.2.1]hept-2-ene: Features a phenyl group in place of the vinyl group.
Uniqueness
5-Vinylbicyclo[2.2.1]hept-2-ene is unique due to the presence of the vinyl group, which imparts higher reactivity compared to its analogs with alkyl or aryl substituents . This increased reactivity makes it particularly valuable in polymer chemistry and organic synthesis .
Properties
IUPAC Name |
(1R,4S)-5-ethenylbicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2/t7-,8?,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHZQLKOKTDAI-PSGOWDBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1C[C@@H]2C[C@H]1C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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